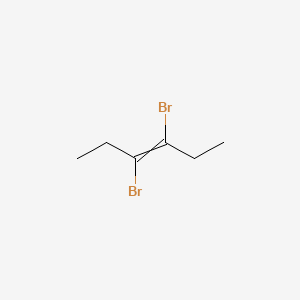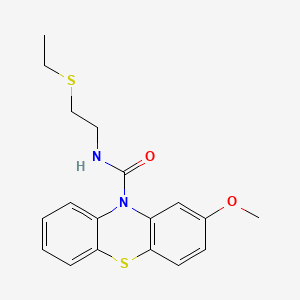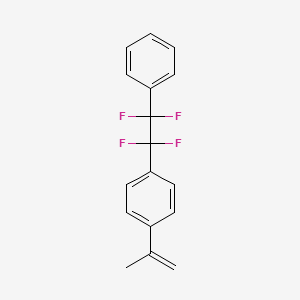
1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a prop-1-en-2-yl group and a tetrafluoro-phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene can be achieved through several synthetic routes:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with prop-1-en-2-yl chloride and 1,1,2,2-tetrafluoro-2-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another approach is the reaction of a Grignard reagent derived from 1,1,2,2-tetrafluoro-2-phenylethyl bromide with prop-1-en-2-yl benzene.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Prop-1-en-2-yl)-4-phenylethylbenzene: Lacks the tetrafluoro substitution, resulting in different chemical properties.
1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoroethyl)benzene: Similar structure but with variations in the alkyl chain.
Uniqueness
1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is unique due to the presence of both the prop-1-en-2-yl and tetrafluoro-phenylethyl groups, which impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
40396-68-7 |
|---|---|
Molekularformel |
C17H14F4 |
Molekulargewicht |
294.29 g/mol |
IUPAC-Name |
1-prop-1-en-2-yl-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene |
InChI |
InChI=1S/C17H14F4/c1-12(2)13-8-10-15(11-9-13)17(20,21)16(18,19)14-6-4-3-5-7-14/h3-11H,1H2,2H3 |
InChI-Schlüssel |
AXOIDNFQSKIEKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


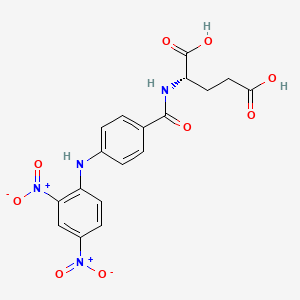
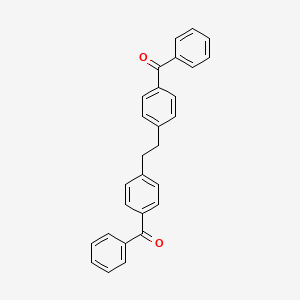

![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
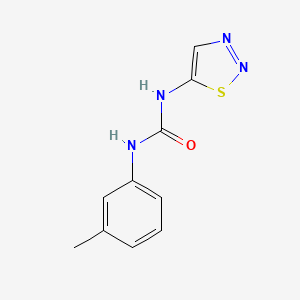
![3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B14656482.png)
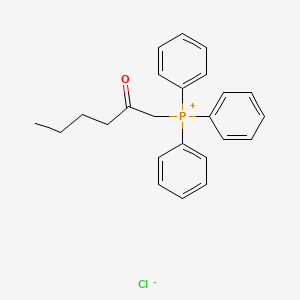
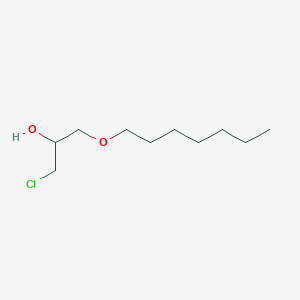
stannane](/img/structure/B14656516.png)
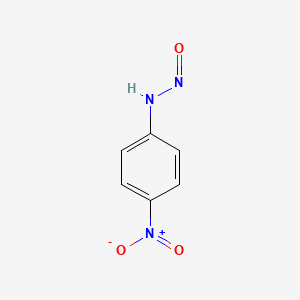
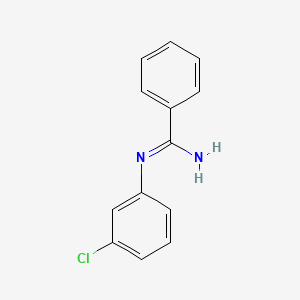
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)
